molecular formula C16H22BrN3O3 B2878715 Tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate CAS No. 1694986-53-2

Tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate

Cat. No. B2878715
CAS RN: 1694986-53-2
M. Wt: 384.274
InChI Key: NJBUKHATDHIPII-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to be effective in preclinical studies as a potential treatment for B-cell malignancies.

Scientific Research Applications

Synthetic Utility in Rho–Kinase Inhibitor Production One practical synthesis described involves a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, highlighting its key role as an intermediate in the production of Rho–kinase inhibitors, such as K-115. This synthesis demonstrates the utility of related diazepane derivatives in pharmaceutical synthesis, especially in producing compounds with significant therapeutic potential (Gomi et al., 2012).

Versatile Building Blocks for Synthetic Organic Chemistry Another study discusses the use of tert-butyl phenylazocarboxylates as versatile building blocks in synthetic organic chemistry. These compounds facilitate nucleophilic substitutions and radical reactions, leading to the formation of various structurally complex and functionally diverse organic molecules. This underscores the potential of tert-butyl diazepane derivatives in facilitating complex organic syntheses, including those involving bromopyridine moieties (Jasch et al., 2012).

Asymmetric Synthesis of Amines N-tert-Butanesulfinyl imines, closely related to the tert-butyl group and nitrogen-containing heterocycles in the query compound, serve as intermediates for the asymmetric synthesis of amines. These compounds enable the synthesis of a wide range of highly enantioenriched amines, demonstrating the importance of tert-butyl and diazepane derivatives in asymmetric synthesis and the production of chiral molecules with potential applications in medicinal chemistry (Ellman et al., 2002).

Applications in Photoaffinity Labeling A compound related to the query, designed for photoaffinity labeling of biochemical agents, shows the broader utility of bromopyridine and tert-butyl derivatives in creating photoactivatable probes for biological research. These compounds can be covalently attached to target molecules upon irradiation, enabling the study of molecular interactions within biological systems (Nassal, 1983).

Liquid- and Solid-Phase Synthesis of Quinoxalines The synthesis of quinoxalines from tert-butoxycarbonyldiazenyl derivatives illustrates the utility of tert-butyl and nitrogen-containing compounds in facilitating both liquid- and solid-phase synthetic processes. This example highlights the adaptability of such compounds in diverse synthetic methodologies, potentially applicable to the synthesis or functionalization of compounds containing bromopyridine and diazepane elements (Attanasi et al., 2001).

properties

IUPAC Name

tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-4-7-19(9-10-20)14(21)12-5-6-13(17)18-11-12/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBUKHATDHIPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate

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